molecular formula C20H17Cl2F3N4 B2420996 3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine CAS No. 321848-27-5

3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B2420996
CAS No.: 321848-27-5
M. Wt: 441.28
InChI Key: MOCGNQBSELPVAZ-UHFFFAOYSA-N
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Description

3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C20H17Cl2F3N4 and its molecular weight is 441.28. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2F3N4/c21-15-3-1-12(2-4-15)17-10-18(28-27-17)13-5-7-29(8-6-13)19-16(22)9-14(11-26-19)20(23,24)25/h1-4,9-11,13H,5-8H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCGNQBSELPVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic molecule with significant potential in pharmacological applications. Its unique structure, characterized by a piperidine ring and a trifluoromethyl pyridine moiety, suggests various biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Key Features

  • Chlorine and Trifluoromethyl Groups : These groups enhance lipophilicity and can influence the compound's interaction with biological targets.
  • Piperidine Ring : Known for its role in various pharmacological agents, it contributes to the compound's biological activity.

Anticancer Activity

Recent studies have indicated that compounds structurally related to This compound exhibit significant anticancer properties. For instance, derivatives with similar pyrazole scaffolds have shown promising results against various cancer cell lines.

Case Study: Antitumor Activity

A study by Da Silva et al. evaluated the anti-glioma activity of pyrazole derivatives, revealing that certain compounds led to a decrease in cell viability in glioblastoma multiforme cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

COX Inhibition

The compound has been investigated for its potential as a COX-II inhibitor, which is crucial for anti-inflammatory drug development. Compounds with similar structures have demonstrated selective inhibition of COX-II over COX-I, suggesting therapeutic benefits with reduced gastrointestinal side effects.

Table 1: Comparative COX Inhibition Potency

CompoundIC50 (μM)Selectivity Index (SI)
Celecoxib0.789.51
PYZ160.5210.73
Target Compound TBDTBD

Analgesic Effects

In addition to its anticancer and anti-inflammatory activities, the compound has been associated with analgesic effects. Research indicates that related compounds exhibit broad-spectrum analgesic activity in both nociceptive and neuropathic pain models . This suggests potential applications in pain management therapies.

The biological activities of This compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : By targeting cyclooxygenase enzymes, it may reduce inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Receptor Modulation : The piperidine component may interact with various receptors involved in pain and inflammation.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, piperidine-pyrazole intermediates can be prepared via Suzuki-Miyaura coupling using palladium catalysts, followed by chlorination and trifluoromethylation steps. Key optimization parameters include:

  • Solvent selection : Dichloromethane or THF for improved solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C65–70>90%
2Cl₂, CH₂Cl₂, RT85>95%

Q. How can researchers confirm the structural integrity of this compound?

Advanced spectroscopic and crystallographic methods are essential:

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (e.g., [M+H]⁺ at m/z 469.08) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., 120° for pyridine ring) and confirms stereochemistry .

Q. What initial bioactivity screening approaches are recommended?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~10–20 µM) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity for specific targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

  • Kinetic Analysis : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
  • Structural Analogs : Synthesize derivatives (e.g., replacing Cl with F) to assess SAR trends .
  • Off-Target Screening : Proteome-wide profiling to identify unintended interactions .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

  • LogP Measurement : Shake-flask method to determine lipophilicity (target LogP ~3.5 for blood-brain barrier penetration) .
  • Metabolic Stability : Incubate with liver microsomes (e.g., t₁/₂ >60 min in human microsomes) .
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s) .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft Models : Subcutaneous tumor implantation in nude mice (e.g., 50 mg/kg oral dosing, tumor growth inhibition >50%) .
  • PK/PD Studies : Plasma concentration-time profiles (AUC₀–24h >500 µg·h/mL) .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data across cell lines be addressed?

  • Mechanistic Studies : RNA-seq to identify differential gene expression (e.g., apoptosis vs. survival pathways) .
  • Redox Profiling : Measure ROS levels (e.g., DCFH-DA assay) to assess oxidative stress contributions .

Q. Table 2: Example Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism Identified
HeLa12.3Caspase-3 activation
MCF-728.7G0/G1 cell cycle arrest

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

  • Ventilation : Use fume hoods for reactions involving chlorinated solvents .
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.